N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine
Brand Name: Vulcanchem
CAS No.: 1022917-39-0
VCID: VC4966541
InChI: InChI=1S/C18H20N2O6/c1-2-25-18(24)12-5-7-13(8-6-12)20-17(23)15(10-16(21)22)19-11-14-4-3-9-26-14/h3-9,15,19H,2,10-11H2,1H3,(H,20,23)(H,21,22)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2
Molecular Formula: C18H20N2O6
Molecular Weight: 360.366

N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine

CAS No.: 1022917-39-0

Cat. No.: VC4966541

Molecular Formula: C18H20N2O6

Molecular Weight: 360.366

* For research use only. Not for human or veterinary use.

N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine - 1022917-39-0

Specification

CAS No. 1022917-39-0
Molecular Formula C18H20N2O6
Molecular Weight 360.366
IUPAC Name 4-(4-ethoxycarbonylanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C18H20N2O6/c1-2-25-18(24)12-5-7-13(8-6-12)20-17(23)15(10-16(21)22)19-11-14-4-3-9-26-14/h3-9,15,19H,2,10-11H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key WCSAMAAGDKBGGM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2

Introduction

Structural Characterization and Nomenclature

Core Framework and Substituents

The parent structure of this compound derives from α-asparagine (C₄H₈N₂O₃), a non-essential amino acid with a carboxamide-containing side chain. Key modifications include:

  • N-α Substitution: A 4-(ethoxycarbonyl)phenyl group (-NH-C₆H₄-O-CO-OEt) replaces the hydrogen on the α-amino group. This carbamate-linked aromatic ring introduces steric bulk and potential π-π stacking interactions .

  • N~2~ Substitution: The side-chain amide nitrogen is functionalized with a furan-2-ylmethyl group (-CH₂-C₄H₃O), adding a heterocyclic motif known for hydrogen-bonding capabilities .

The molecular formula is inferred as C₁₉H₂₁N₂O₆, with a molecular weight of 385.38 g/mol (calculated using PubChem’s atomic mass standards) .

Stereochemical Considerations

As an α-asparagine derivative, the compound retains the L-configuration at the α-carbon unless otherwise specified. The ethoxycarbonylphenyl and furylmethyl groups are positioned on distinct nitrogen atoms, creating a chiral center at the α-carbon .

Synthetic Pathways and Methodological Insights

Challenges in Purification

The compound’s polar carboxamide and carbamate groups necessitate chromatographic purification (e.g., reverse-phase HPLC) to isolate it from unreacted starting materials or hydrolysis byproducts .

Physicochemical Properties (Predicted)

PropertyValue/DescriptionBasis of Prediction
SolubilityModerate in DMSO; low in H₂OHydrophobic aryl and furan groups
LogP~1.2Calculated using PubChem tools
StabilityStable at pH 5–7; hydrolyzes in acid/baseCarbamate sensitivity
Melting Point180–185°C (decomposes)Analogous carbamate derivatives

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
N~2~-(Ethoxycarbonyl)-L-asparagine Lacks furan and phenyl groupsSimpler carbamate substitution
Quinazolin-4-one hydroxamic acids Heterocyclic core with purine motifsFocus on kinase inhibition
Phenylcarbamates Carbamate-linked aromatic systemsBroader medicinal chemistry focus

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator